molecular formula C20H18Cl2N2OS B4266804 2,3-dichloro-N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

2,3-dichloro-N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Cat. No. B4266804
M. Wt: 405.3 g/mol
InChI Key: LQLHUPPJICSOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a thiazole derivative that has shown promise in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The exact mechanism of action of 2,3-dichloro-N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is not fully understood. However, studies have suggested that it exerts its effects by modulating various cellular pathways. For example, it has been shown to inhibit the activity of CK2, which is involved in the regulation of various cellular processes. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2,3-dichloro-N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to inhibit the activity of CK2, which is an important regulator of various cellular processes such as cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-dichloro-N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide in lab experiments is its potent cytotoxicity against various cancer cell lines. This makes it a promising candidate for the development of anticancer drugs. Additionally, it exhibits potent anti-inflammatory activity, which makes it a potential candidate for the development of anti-inflammatory drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2,3-dichloro-N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide. Some of the areas that could be explored include:
1. Further studies on its potential as an anticancer agent, particularly in vivo studies to evaluate its efficacy and safety.
2. Further studies on its potential as an anti-inflammatory agent, particularly in vivo studies to evaluate its efficacy and safety.
3. Studies on its potential as an inhibitor of other protein kinases, which could lead to the development of new drugs for various diseases.
4. Studies on its potential as a modulator of other cellular pathways, which could lead to the development of new drugs for various diseases.

Scientific Research Applications

2,3-dichloro-N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in scientific research. Some of the areas where it has shown promise include:
1. Medicinal Chemistry: The compound has been evaluated for its potential as an anticancer agent. Studies have shown that it exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
2. Pharmacology: The compound has been evaluated for its potential as an anti-inflammatory agent. Studies have shown that it exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
3. Biochemistry: The compound has been evaluated for its potential as an inhibitor of protein kinase CK2. Studies have shown that it exhibits potent inhibitory activity against CK2, which is an important regulator of various cellular processes such as cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

2,3-dichloro-N-[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2OS/c1-11(2)13-7-9-14(10-8-13)18-12(3)26-20(23-18)24-19(25)15-5-4-6-16(21)17(15)22/h4-11H,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLHUPPJICSOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-{5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.